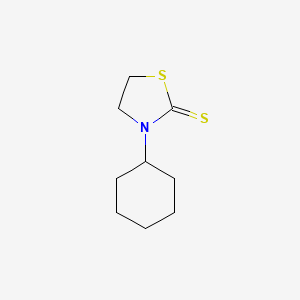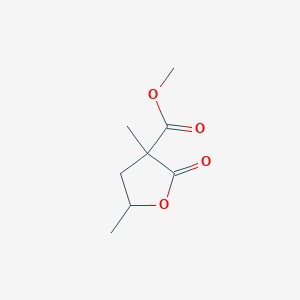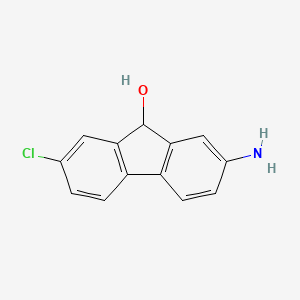
6,8-O-Dimethylversicolorin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-O-Dimethylversicolorin B is a secondary metabolite produced by certain strains of the fungus Aspergillus versicolor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-O-Dimethylversicolorin B typically involves the methylation of versicolorin B. The process begins with the isolation of versicolorin B from the fungal culture, followed by its methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus versicolor under controlled conditions to maximize the yield of versicolorin B. The isolated versicolorin B is then subjected to the methylation process as described above. The final product is purified using chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 6,8-O-Dimethylversicolorin B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide (CrO3) to yield oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential anti-neuroinflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6,8-O-Dimethylversicolorin B involves its interaction with cellular targets, leading to various biological effects. In the context of its anti-neuroinflammatory activity, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating the NF-κB signaling pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
6,8-O-Dimethylversicolorin B can be compared with other similar anthraquinone compounds, such as:
Versicolorin A: Another metabolite from with similar structural features but different biological activities.
Sterigmatocystin: A related compound with potent carcinogenic properties.
Aversin: Known for its antimicrobial activity.
Uniqueness: this compound stands out due to its specific methylation pattern, which imparts unique chemical and biological properties. Its potential anti-neuroinflammatory effects and applications in dye production further highlight its distinctiveness among related compounds .
Properties
CAS No. |
62057-57-2 |
|---|---|
Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(4S,8R)-2-hydroxy-16,18-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C20H16O7/c1-24-8-5-10-15(12(6-8)25-2)19(23)16-11(17(10)21)7-13-14(18(16)22)9-3-4-26-20(9)27-13/h5-7,9,20,22H,3-4H2,1-2H3/t9-,20+/m0/s1 |
InChI Key |
NZRQTYSAMANXPT-GWNMQOMSSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

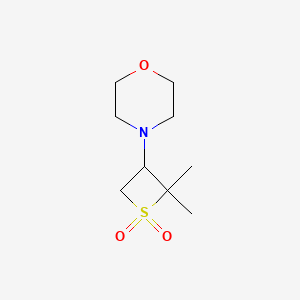


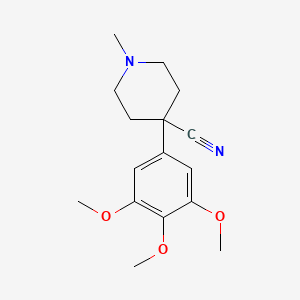
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)




